Methyl 3-hydroxy-8-methylnonanoate

Description

Structural and Chemical Classification within Fatty Acid Esters

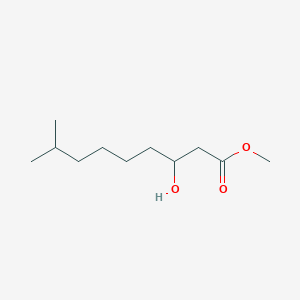

Methyl 3-hydroxy-8-methylnonanoate is a fatty acid methyl ester (FAME). Its structure is derived from nonanoic acid, a nine-carbon saturated fatty acid. The name precisely dictates its molecular architecture:

Nonanoate (B1231133): This base name indicates a derivative of nonanoic acid, which has a nine-carbon backbone.

Methyl: This prefix signifies a methyl ester, meaning the carboxyl group of the fatty acid is esterified with a methyl group (-OCH₃).

3-hydroxy: A hydroxyl (-OH) group is attached to the third carbon atom of the nonanoic acid chain.

8-methyl: A methyl (-CH₃) group is attached to the eighth carbon atom, creating a branched-chain structure.

Therefore, this compound is classified as a monohydroxylated, branched-chain fatty acid methyl ester. This specific arrangement of functional groups—a hydroxyl group on the fatty acid chain and a branch point—is characteristic of the broader lipid class known as Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs).

Table 1: Chemical and Physical Properties of this compound (Predicted)

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₂₂O₃ |

| Molecular Weight | 202.29 g/mol |

| IUPAC Name | This compound |

| SMILES | CC(C)CCCCC(O)CC(=O)OC |

Significance of Branched-Chain Hydroxy Fatty Acid Methyl Esters in Natural Product Chemistry

Branched-chain hydroxy fatty acid methyl esters are part of a class of lipids known as FAHFAs, which have been identified as important endogenous signaling molecules in mammals and are also found in various foods. nih.govresearchgate.net The discovery of FAHFAs has opened new avenues in understanding lipid metabolism and its role in health and disease.

Initially discovered as a novel class of endogenous mammalian lipids, FAHFAs have demonstrated significant biological activities, including anti-diabetic and anti-inflammatory effects. nih.govspringernature.com Research has shown that these lipids can improve glucose tolerance and insulin (B600854) sensitivity, making them a subject of interest in metabolic disease research. nih.gov The position of the ester bond and the branching of the fatty acid chains can lead to numerous isomers, each with potentially distinct biological activities. nih.govnih.gov

FAHFAs are not only produced endogenously but are also present in a variety of natural sources, including plant- and animal-derived foods. researchgate.netmdpi.com They have been identified in foods such as nuts, grains, teas, fruits like clementines and pineapples, as well as in egg yolk and beef. mdpi.com This dietary presence suggests that they may contribute to the health effects of these foods. The study of their distribution in nature is a key aspect of natural product chemistry, aiming to understand their sources, biosynthesis, and physiological roles.

Overview of Research Trajectories

Given that specific research on this compound is limited, the research trajectories for this compound would likely follow the established path for the broader FAHFA class. Current and future research in this area focuses on several key aspects:

Synthesis and Characterization: The development of synthetic routes to produce specific FAHFA isomers, including this compound, is crucial for studying their biological functions. Characterization techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are essential to confirm the structure of these synthesized molecules.

Biological Activity Screening: A primary research direction is to screen various FAHFA isomers for their biological effects. This includes investigating their potential to modulate metabolic pathways, such as insulin signaling and glucose uptake in cells, and their anti-inflammatory properties in immune cells. nih.gov

Mechanism of Action: Understanding how FAHFAs exert their effects at a molecular level is a significant area of investigation. For instance, some FAHFAs have been shown to activate specific G protein-coupled receptors. nih.gov Research would aim to identify the specific cellular targets and signaling pathways affected by compounds like this compound.

Natural Distribution and Biosynthesis: Further exploration of the natural occurrence of specific FAHFA isomers in various organisms and food sources is an ongoing effort. researchgate.netmdpi.com This also involves elucidating the enzymatic pathways responsible for their biosynthesis.

The study of branched-chain hydroxy fatty acid methyl esters like this compound represents a promising field in lipid research, with potential implications for nutrition and therapeutic development.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Nonanoic acid |

| Fatty Acid Methyl Ester (FAME) |

Structure

2D Structure

3D Structure

Properties

CAS No. |

62675-81-4 |

|---|---|

Molecular Formula |

C11H22O3 |

Molecular Weight |

202.29 g/mol |

IUPAC Name |

methyl 3-hydroxy-8-methylnonanoate |

InChI |

InChI=1S/C11H22O3/c1-9(2)6-4-5-7-10(12)8-11(13)14-3/h9-10,12H,4-8H2,1-3H3 |

InChI Key |

ZGHJBLLVGZFUFR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCC(CC(=O)OC)O |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymatic Mechanisms

Mechanisms of Branched-Chain Fatty Acid Biosynthesis

The carbon backbone of methyl 3-hydroxy-8-methylnonanoate originates from the intricate processes of branched-chain fatty acid biosynthesis. This involves the coordinated action of enzymes from both the acetate (B1210297) and branched-chain amino acid pathways.

Involvement of the Acetate Pathway and Fatty Acid Synthase Enzymes

The acetate pathway, also known as the polyketide pathway, is a fundamental route for the synthesis of fatty acids. wikipedia.org It begins with acetyl-CoA and involves the stepwise addition of two-carbon units, typically from malonyl-CoA, to create a growing carbon chain. wikipedia.orgresearchgate.net In the context of branched-chain fatty acids, the process is initiated with a branched-chain acyl-CoA primer instead of the usual acetyl-CoA.

The key player in this elongation process is a multi-enzyme complex called fatty acid synthase (FAS). nih.govwikipedia.orgresearchgate.net While FAS predominantly produces straight-chain fatty acids, it exhibits a degree of promiscuity, allowing it to utilize branched-chain starters and extenders. nih.govnih.gov Specifically, instead of using only acetyl-CoA as the primer, FAS can incorporate branched-chain acyl-CoAs derived from amino acid catabolism. nih.govwikipedia.org The subsequent elongation cycles proceed with the addition of malonyl-CoA units, with each cycle involving a sequence of condensation, reduction, dehydration, and another reduction, ultimately adding two carbons to the chain. sips.org.in

Contributions of the Branched-Chain Amino Acid Pathway and Associated Enzymes

The characteristic methyl branch at the C-8 position of this compound is a direct consequence of the integration of the branched-chain amino acid (BCAA) catabolic pathway. nih.govnih.gov The essential amino acids valine, leucine, and isoleucine serve as the primary sources for the branched-chain starter units. nih.govnih.gov

The initial step in BCAA catabolism is a transamination reaction catalyzed by branched-chain aminotransferases (BCATs), which converts the amino acids into their corresponding α-keto acids. nih.govplos.orgresearchgate.net For the synthesis of a fatty acid with a methyl branch at an even-numbered carbon (like the C-8 position), the precursor is typically derived from the catabolism of valine, which yields isobutyryl-CoA. wikipedia.orggoogle.com

This isobutyryl-CoA then serves as the primer for fatty acid synthase, initiating the elongation process as described in the previous section. wikipedia.org The integration of this branched starter unit is a key determining factor for the final structure of the fatty acid. Adipose tissue, in particular, has been identified as a significant site for the synthesis of monomethyl branched-chain fatty acids, highlighting the link between BCAA metabolism and lipogenesis. nih.govnih.gov

Enzymatic Hydroxylation in Fatty Acid Metabolism

The introduction of a hydroxyl group at the C-3 position of the nonanoate (B1231133) backbone is a critical step in the formation of this compound. This is achieved through the action of specific hydroxylating enzymes.

Regioselective Oxyfunctionalization by Monooxygenases (e.g., AlkBGT System) on Related Methyl Esters

A well-characterized enzymatic system capable of performing such hydroxylations is the AlkBGT system from Pseudomonas putida GPo1. nih.govfrontiersin.org This system is a non-heme iron monooxygenase complex composed of the integral membrane monooxygenase AlkB, a rubredoxin (AlkG), and a rubredoxin reductase (AlkT). nih.govfrontiersin.org

The AlkBGT system is known for its ability to catalyze the ω-hydroxylation of alkanes and fatty acids. nih.govfrontiersin.org However, it also exhibits activity on fatty acid methyl esters, demonstrating a degree of regioselectivity. nih.govnih.gov While its primary function is often terminal oxidation, related cytochrome P450 monooxygenases can hydroxylate fatty acids at various positions, including in-chain carbons. researchgate.netresearchgate.net For instance, P450s from the CYP102 family have shown activity in hydroxylating fatty acids at different positions. researchgate.net The specific regioselectivity can be influenced by the enzyme variant and the substrate structure. researchgate.net The hydroxylation reaction catalyzed by these monooxygenases involves the activation of molecular oxygen and its insertion into a C-H bond. rsc.org In the case of the AlkBGT system, this process can lead to the formation of hydroxy fatty acid esters. nih.gov

Biological Esterification Processes

The final step in the biosynthesis of this compound is the formation of the methyl ester. This is accomplished through enzymatic esterification.

Enzymatic Formation of Ester Bonds in Natural Product Synthesis

Lipases are a class of enzymes that are highly efficient in catalyzing the formation of ester bonds. researchgate.netnih.gov These enzymes are widely used in various biotechnological applications for the synthesis of esters due to their high selectivity, mild reaction conditions, and the ability to produce "natural" labeled products. researchgate.netingentaconnect.com

The mechanism of lipase-catalyzed esterification typically involves a two-step process known as the Ping-Pong Bi-Bi mechanism. researchgate.net In this process, the enzyme first reacts with the carboxylic acid to form an acyl-enzyme intermediate. Subsequently, the alcohol (in this case, methanol) attacks the acyl-enzyme complex, leading to the formation of the ester and regeneration of the free enzyme. researchgate.net This process can be conducted in non-aqueous media to favor synthesis over hydrolysis. nih.gov The versatility of lipases allows them to accept a wide range of substrates, including hydroxy fatty acids, to produce a variety of ester products. researchgate.netscielo.brresearchgate.net

Chemical Synthesis Methodologies and Strategies

Synthesis of the 8-Methylnonanoic Acid Precursor

The foundation of the synthesis is the construction of the 8-methylnonanoic acid backbone. This is typically achieved through a cross-coupling reaction followed by hydrolysis.

Copper-Catalyzed Cross-Coupling of Haloalkyl Esters with Grignard Reagents

A robust method for creating the carbon skeleton of 8-methylnonanoic acid involves the copper-catalyzed cross-coupling of a haloalkyl ester with a suitable Grignard reagent. nih.govresearchgate.net This reaction extends the carbon chain to the desired length.

In a typical procedure, a haloalkyl ester, such as ethyl 6-bromohexanoate, is reacted with isobutyl magnesium bromide. nih.govresearchgate.net The reaction is catalyzed by a copper(I) salt, for instance, copper(I) bromide (CuBr). nih.gov The use of a copper catalyst is crucial for the efficient coupling of the Grignard reagent with the alkyl halide. organic-chemistry.orgnih.govnih.govrsc.org The reaction is generally carried out in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures to control the reactivity of the Grignard reagent. nih.gov Additives like N-methyl-2-pyrrolidone (NMP) may also be used. nih.gov This cross-coupling reaction proceeds via an SN2 mechanism, which can lead to an inversion of configuration if a chiral starting material is used. organic-chemistry.org The resulting product of this step is an ester of 8-methylnonanoic acid, for example, ethyl 8-methylnonanoate (B15497590). nih.govresearchgate.netnist.gov

Table 1: Reagents and Conditions for Copper-Catalyzed Cross-Coupling

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

| Ethyl 6-bromohexanoate | Isobutyl magnesium bromide | Copper(I) bromide | Tetrahydrofuran (THF), N-methyl-2-pyrrolidone (NMP) | Ethyl 8-methylnonanoate |

Hydrolysis of Ester Intermediates to the Carboxylic Acid Form

Once the ester of 8-methylnonanoic acid is formed, the next step is to hydrolyze the ester to the corresponding carboxylic acid. nih.govresearchgate.net This transformation can be achieved under either acidic or basic conditions. libretexts.orgwikipedia.orglibretexts.orgorgoreview.com

Base-catalyzed hydrolysis, also known as saponification, is a common and effective method. wikipedia.orglibretexts.org The ester is treated with a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), in an aqueous or alcoholic solution. nih.govwikipedia.org This reaction is essentially irreversible and proceeds to completion. wikipedia.org The mechanism involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, leading to a tetrahedral intermediate. libretexts.orglibretexts.org This intermediate then expels an alkoxide ion, forming the carboxylic acid, which is subsequently deprotonated by the basic conditions to yield a carboxylate salt. libretexts.orglibretexts.org An acidic workup is then required to protonate the carboxylate and isolate the free 8-methylnonanoic acid. nih.govlibretexts.org

Acid-catalyzed hydrolysis is an alternative route, representing the reverse of Fischer esterification. wikipedia.orgjove.com This reaction is an equilibrium process, and to drive it towards the formation of the carboxylic acid, an excess of water is typically used. wikipedia.orgorgoreview.com The mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. orgoreview.comjove.com

Table 2: Conditions for Hydrolysis of Ethyl 8-methylnonanoate

| Hydrolysis Type | Reagents | Solvent | Key Feature |

| Basic (Saponification) | Potassium Hydroxide (KOH) | Ethanol, Water | Irreversible, requires final acidic workup |

| Acidic | Strong Acid (e.g., H₂SO₄) | Water | Reversible, driven by excess water |

Strategies for Introducing the 3-Hydroxy Group

A critical step in the synthesis is the stereoselective introduction of a hydroxyl group at the C-3 position (the β-position) of the carboxylic acid or ester.

Stereoselective Approaches to β-Hydroxy Esters

The creation of β-hydroxy esters with a specific stereochemistry is a significant area of organic synthesis. acs.orgacs.orgrsc.orgrsc.org One common strategy involves the asymmetric reduction of β-keto esters. rsc.org This can be accomplished using biocatalysts, such as ketoreductases, which can exhibit high enantioselectivity. rsc.org

Another approach is the aldol (B89426) reaction, which can be designed to be stereoselective. For instance, the reaction of α-silylated ester magnesium enolates with aldehydes can produce a single diastereoisomer of a β-hydroxy silane, which can then be converted to the E-unsaturated ester. rsc.org Furthermore, reductive aldol reactions of allene (B1206475) carboxylates can yield syn-β-hydroxy-α-vinyl carboxylate esters. thieme-connect.com A catalytic method for the direct, stereoselective synthesis of anti-β-hydroxyesters from epoxyaldehydes has also been developed. acs.org

Directed Hydrogenation for Chiral Induction

Asymmetric hydrogenation is a powerful tool for establishing chirality. ajchem-b.comnih.gov This technique often employs transition metal catalysts, such as rhodium, ruthenium, or iridium, complexed with chiral ligands. ajchem-b.comnih.govnih.gov These catalysts can hydrogenate prochiral substrates like ketones or alkenes with high enantioselectivity. ajchem-b.comnih.gov

In the context of synthesizing methyl 3-hydroxy-8-methylnonanoate, a β-keto ester precursor could be subjected to asymmetric hydrogenation to produce the desired chiral β-hydroxy ester. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high diastereo- and enantioselectivity. For example, ruthenium complexes with chiral diphosphine and amine-based ligands are highly effective for the hydrogenation of ketones. nih.gov A de facto chiral auxiliary, formed catalytically, can also direct a subsequent hydrogenation step. morressier.com

Formation of the Methyl Ester

The final step in the synthesis is the formation of the methyl ester of 3-hydroxy-8-methylnonanoic acid. If the preceding steps yielded the carboxylic acid, a standard esterification reaction is performed. The most common method is the Fischer esterification, where the carboxylic acid is reacted with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. libretexts.orgethz.ch

Alternatively, if the synthesis has already produced a different ester of 3-hydroxy-8-methylnonanoic acid, transesterification can be employed to convert it to the methyl ester. organic-chemistry.org This can be achieved by reacting the ester with methanol in the presence of either an acid or a base catalyst.

The direct degradation of a biopolymer like poly-[(R)-3-hydroxybutyric acid] to (R)-3-hydroxybutanoic acid and its methyl ester demonstrates a potential route for obtaining such structures. ethz.ch Methyl nonanoate (B1231133) itself is a fatty acid methyl ester formed from the condensation of methanol and nonanoic acid.

Acidic Methanolysis of Polyhydroxyalkanoates

A prominent method for producing methyl esters of (R)-3-hydroxyalkanoic acids is the acidic methanolysis of polyhydroxyalkanoates (PHAs). nih.govresearchgate.net PHAs are biodegradable polyesters synthesized by numerous bacteria as intracellular carbon and energy storage materials. nih.gov The polymer chain is composed of 3-hydroxyalkanoate monomers, making it an ideal precursor. nih.gov

The process involves the simultaneous acid-catalyzed hydrolysis of the polyester (B1180765) linkages and the esterification of the liberated 3-hydroxyalkanoic acid monomers with methanol. nih.govresearchgate.net Typically, the PHA-containing biomass or the extracted polymer is heated in a mixture of methanol, a solvent like chloroform, and a strong acid catalyst such as sulfuric acid. researchgate.netsci-hub.ru

The efficiency of this transesterification reaction is influenced by several parameters, including acid concentration, temperature, and reaction time. For instance, studies on the methanolysis of poly(3-hydroxybutyrate) (PHB) and other copolymers have been conducted to optimize the yield of the corresponding methyl esters. sci-hub.ruzendy.io It was found that the decomposition efficiency of different PHA types depends on the sulfuric acid concentration; a 1% H2SO4 solution was favorable for PHB decomposition, whereas 5% to 7% H2SO4 was more effective for copolymers like poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) and poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx). sci-hub.ruzendy.io The addition of salt (NaCl) to the reaction's aqueous phase has been shown to improve the partitioning of the methyl ester product into the organic phase, thereby enhancing recovery and the accuracy of quantification by gas chromatography (GC). sci-hub.ru

A novel method based on this principle was developed for producing enantiomerically pure (R)-3-hydroxyalkanoic acid methyl esters from PHA copolymers synthesized by Pseudomonas putida. nih.gov The process involved acid methanolysis of the recovered polymer, followed by distillation of the resulting methyl ester mixture. This approach yielded various 3-hydroxyalkanoic acid methyl esters with high purity. nih.gov

| PHA Type | Catalyst/Conditions | Key Finding | Reference |

|---|---|---|---|

| Poly(3-hydroxybutyrate) (PHB) | 1% H₂SO₄ in Methanol/Chloroform, 100°C | Favorable for PHB decomposition. Addition of NaCl to the two-phase system increased the determined yield of methyl 3-hydroxybutyrate (B1226725) from 44% to 85%. | sci-hub.ruzendy.io |

| Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) | 5% H₂SO₄ in Methanol/Chloroform | Higher acid concentration required for efficient decomposition compared to PHB. | sci-hub.ruzendy.io |

| Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx) | 7% H₂SO₄ in Methanol/Chloroform | Required the highest acid concentration among the tested polymers for effective methanolysis. | sci-hub.ruzendy.io |

| PHA from Pseudomonas putida | Acid Methanolysis | The resulting methyl ester mixture was distilled to yield fractions of 3-hydroxyhexanoic, 3-hydroxyoctanoic, and 3-hydroxydecanoic acid methyl esters with purities exceeding 96 mol%. | nih.gov |

To synthesize this compound via this route, a microorganism would need to be cultivated on a substrate that promotes the incorporation of 8-methylnonanoate monomers into the PHA polymer, a non-trivial bioengineering challenge.

Formal Condensation Methods

Formal condensation methods provide a direct chemical pathway to β-hydroxy esters through the formation of a key carbon-carbon bond. The Aldol and Reformatsky reactions are cornerstone strategies for this type of transformation. numberanalytics.comwikipedia.org

Reformatsky Reaction

The Reformatsky reaction is a classic method that condenses an α-halo ester with a carbonyl compound (an aldehyde or ketone) using metallic zinc. numberanalytics.combyjus.com The reaction proceeds through the formation of an organozinc intermediate, known as a Reformatsky enolate, which then adds to the carbonyl group. thermofisher.com Subsequent acidic workup yields the β-hydroxy ester. byjus.com

For the specific synthesis of this compound, this reaction would involve the treatment of 6-methylheptanal with methyl bromoacetate or methyl iodoacetate in the presence of activated zinc. organic-chemistry.orgresearchgate.net The reaction is valued for its ability to generate enolates without strong Brønsted bases, which could otherwise cause self-condensation of the aldehyde. byjus.com

| Reactant Type | Specific Compound | Role |

|---|---|---|

| Aldehyde | 6-methylheptanal | Carbonyl electrophile |

| α-Halo Ester | Methyl bromoacetate | Enolate precursor |

| Metal | Zinc (Zn) | Forms the organozinc reagent |

Aldol Reaction

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that joins two carbonyl compounds to form a β-hydroxy carbonyl compound. wikipedia.orglibretexts.org To synthesize a β-hydroxy ester like this compound, a directed or crossed aldol reaction is required.

This would involve the reaction of the enolate of an ester, such as methyl acetate (B1210297), with an aldehyde, in this case, 6-methylheptanal. wikipedia.org A significant challenge in aldol reactions is controlling the reaction to prevent self-condensation and achieve the desired cross-coupling. wikipedia.org Modern synthetic methods overcome this by using strong, non-nucleophilic bases like lithium diisopropylamide (LDA) at low temperatures to pre-form the ester enolate quantitatively. libretexts.orgacs.org The enolate is then reacted with the target aldehyde. The reaction of the lithium enolate of methyl acetate with 6-methylheptanal, followed by an aqueous workup, would yield the desired this compound.

Large-Scale Production Considerations for Related Compounds

The large-scale production of methyl 3-hydroxyalkanoates is intrinsically linked to the industrial-scale production of their precursors, the polyhydroxyalkanoates (PHAs). zendy.io Commercializing PHAs, and by extension their derivatives, faces the primary challenge of high production costs compared to petroleum-based plastics. ulster.ac.uknih.gov Significant research has focused on making the process more economical.

Key considerations for large-scale PHA production include:

Fermentation Strategy: High-cell-density fed-batch cultivation is the most common approach. nih.govnih.gov This often involves a two-stage process where bacteria are first grown to a high concentration, after which a key nutrient like nitrogen or phosphorus is limited, triggering the cells to channel excess carbon into PHA storage. nih.govresearchgate.net

Microorganism and Substrate: The economics of the entire process heavily depend on the productivity of the microbial strain and the cost of the carbon feedstock. ulster.ac.uk Strains like Aeromonas hydrophila and Ralstonia eutropha have been used in large-scale fermentations. nih.govresearchgate.net There is a major research thrust towards using inexpensive and renewable feedstocks, such as agro-industrial wastes, to reduce substrate costs, which can account for a significant portion of the total production expense. ulster.ac.ukmdpi.com

One notable example of large-scale production was the cultivation of Aeromonas hydrophila in a 20,000-liter fermentor to produce poly(3-hydroxybutyrate-co-3-hydroxyhexanoate). nih.govresearchgate.net Using glucose and lauric acid as carbon sources under phosphorus limitation, a final cell concentration of 50 g/L and a PHA concentration of 25 g/L were achieved in 46 hours. nih.govresearchgate.net

| Microorganism | PHA Produced | Carbon Source(s) | Scale/Process | Resulting PHA Concentration/Productivity | Reference |

|---|---|---|---|---|---|

| Aeromonas hydrophila 4AK4 | P(3HB-co-3HHx) | Glucose and Lauric Acid | 20,000 L Fermentor, Fed-batch | 25 g/L (50% of cell weight), Productivity: 0.54 g/L/h | nih.govresearchgate.net |

| Recombinant Escherichia coli | P(3HB-co-3HV) | Glucose and Propionic Acid | Fed-batch Culture | High PHA concentration of 5.6 g/L achieved with acetic acid induction and oleic acid supplementation. | nih.gov |

| Ralstonia eutropha | P(3HB-co-3HV) | Glucose and Propionic Acid | Fed-batch Culture | Productivity reached up to 2.55 g of PHA/L/h. | nih.gov |

Advanced Analytical Characterization and Quantification

Chromatographic Separation Techniques

Chromatographic methods are essential for isolating Methyl 3-hydroxy-8-methylnonanoate from complex sample mixtures prior to its detection and quantification. The choice of technique depends on the volatility of the compound and the nature of the sample matrix.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For less volatile compounds like hydroxy fatty acid methyl esters, derivatization is often employed to increase their volatility. In the context of analyzing fatty acid methyl esters (FAMEs), GC-based methods are frequently preferred due to the relative ease of sample preparation and analysis. ntu.edu.sg

Typical GC analysis involves the separation of compounds on a capillary column. For instance, a common setup for FAME analysis might utilize a SLB®-5ms capillary column (30 m x 0.25 mm x 0.25 µm). sigmaaldrich.com The sample is injected into a heated injector, and the separated compounds are detected as they elute from the column. sigmaaldrich.com The retention time, the time it takes for a compound to pass through the column, is a key parameter for identification. ntu.edu.sg The precision of the instrument is crucial, with acceptable relative standard deviations (RSDs) for retention times being very low (e.g., <0.03%). nih.gov

For complex natural products, direct simultaneous achiral-chiral high-resolution gas chromatography (HRGC) can be employed to separate stereoisomers. This has been demonstrated for compounds like methyl 3-hydroxy-2-methylbutanoate, a similar α-methyl-β-hydroxy ester. researchgate.net

Table 1: Example GC Column and Conditions for FAME Analysis

| Parameter | Value |

| Column | SLB®-5ms |

| Dimensions | 30 m x 0.25 mm x 0.25 µm |

| Injector Temperature | 220 °C |

| Split Ratio | 10:1 |

| Injection Volume | 1.0 µL |

This table illustrates a typical set of parameters for the GC analysis of fatty acid methyl esters.

High-performance liquid chromatography (HPLC) is a versatile technique suitable for separating a wide range of compounds, including those that are not sufficiently volatile for GC analysis. nih.gov HPLC is particularly useful for the analysis of hydroxy fatty acids and their derivatives in complex biological samples. nih.gov

In HPLC, the separation is achieved by passing a liquid mobile phase through a column packed with a stationary phase. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is commonly used for the analysis of FAMEs. nih.gov The use of acetonitrile (B52724) in the mobile phase has been shown to be advantageous in subsequent mass spectrometric detection. nih.gov

Recent advancements have seen the use of chemical isotope labeling-assisted liquid chromatography-mass spectrometry (CIL-LC-MS) for the detailed analysis of fatty acid esters of hydroxy fatty acids (FAHFAs) in human milk. This approach has enabled the identification of numerous FAHFA families and their regioisomers. nih.gov

Supercritical fluid chromatography (SFC) is a separation technique that uses a supercritical fluid as the mobile phase. It combines some of the best features of both gas and liquid chromatography. SFC can be particularly effective for the separation of specific classes of compounds like fatty acid methyl esters. nih.gov

Comprehensive two-dimensional supercritical fluid chromatography (SFCxSFC) with packed columns offers high resolution and allows for the easy detection and identification of minor components in complex mixtures of FAMEs. nih.gov In a typical SFCxSFC setup for FAME analysis, a silica (B1680970) gel column might be used in the first dimension to separate based on the number of double bonds, while an ODS (octadecylsilyl) column in the second dimension separates based on chain length. nih.gov This orthogonality in separation mechanisms provides excellent resolving power. nih.gov

Mass Spectrometric Detection and Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. When coupled with a chromatographic separation method, it provides a highly sensitive and selective means of identifying and quantifying compounds.

Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust technique for the analysis of a broad range of compounds, including fatty acid methyl esters. nih.gov It combines the separation power of GC with the detection capabilities of MS, making it invaluable for both qualitative and quantitative analysis. ntu.edu.sgnih.gov

In a typical GC-MS analysis of FAMEs, the compounds are separated on a GC column and then introduced into the ion source of the mass spectrometer. sigmaaldrich.com Electron ionization (EI) is a common ionization method where the sample molecules are bombarded with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a molecular fingerprint that can be used for identification by comparison to spectral libraries. researchgate.netnist.gov

The quantitative analysis of FAMEs by GC-MS often involves the use of an internal standard and the generation of a calibration curve. The accuracy of the method is determined by recovery experiments, with average recoveries typically expected to be in the range of 95% to 105%. nih.gov

Table 2: Key Ions in the Electron Ionization Mass Spectrum of a Related Compound, Methyl 3-hydroxyhexanoate

| Mass-to-Charge Ratio (m/z) | Putative Fragment |

| 103 | [CH(OH)CH₂COOCH₃]⁺ |

| 74 | [CH₂=C(OH)OCH₃]⁺ (McLafferty rearrangement) |

| 71 | [C₄H₇O]⁺ |

| 43 | [C₃H₇]⁺ |

This table presents characteristic fragment ions observed in the mass spectrum of a similar 3-hydroxy fatty acid methyl ester, which can aid in the structural elucidation of this compound. Data is based on typical fragmentation patterns.

Liquid chromatography-mass spectrometry (LC-MS) is an essential tool for the analysis of hydroxy fatty acids and their derivatives, particularly in complex biological matrices. nih.gov It is well-suited for compounds that are not amenable to GC analysis due to low volatility or thermal instability.

The combination of HPLC with atmospheric pressure chemical ionization-mass spectrometry (APCI-MS) has been effectively used for the structural characterization of unsaturated fatty acid methyl esters. nih.gov When acetonitrile is present in the mobile phase, it can form reactive species in the APCI source that adduct to the analytes, aiding in the localization of double and triple bonds through subsequent tandem mass spectrometry (MS/MS) experiments. nih.gov

For the analysis of fatty acid esters of hydroxy fatty acids (FAHFAs), chemical isotope labeling combined with LC-MS provides a sensitive and specific method for their quantification and profiling in biological samples like human milk. nih.gov This technique has revealed a high diversity of FAHFA isomers and their changing concentrations during lactation. nih.gov

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry (e.g., ESI-FT-ICR MS, MS/MS) for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is critical for determining the exact elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can confirm the molecular formula C₁₁H₂₂O₃, which corresponds to a theoretical exact mass of 202.1518. This precision allows differentiation from other compounds with the same nominal mass but different elemental formulas.

Tandem mass spectrometry (MS/MS) provides further structural insights through controlled fragmentation of a selected precursor ion. The fragmentation pattern is predictive and serves as a structural fingerprint. For this compound, collision-induced dissociation (CID) is expected to yield several characteristic fragment ions. A hallmark of 3-hydroxy fatty acid methyl esters is a prominent base peak at m/z 103, resulting from the cleavage between the C3 and C4 carbons. Other significant fragmentation pathways include the neutral loss of water (H₂O, 18 Da) from the molecular ion due to the hydroxyl group and the loss of the methoxy (B1213986) group (•OCH₃, 31 Da) from the ester moiety. researchgate.netresearchgate.net

Table 1: Predicted Key Mass Fragments for this compound in MS/MS Analysis

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Structure/Origin | Fragmentation Pathway |

|---|---|---|

| 202.1518 | [M]⁺ | Molecular Ion |

| 184.1412 | [M - H₂O]⁺ | Neutral loss of water from the 3-hydroxy group |

| 171.1436 | [M - OCH₃]⁺ | Loss of the methoxy radical from the methyl ester |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete structural elucidation of this compound, providing detailed information about the carbon skeleton and the chemical environment of each proton.

¹H NMR spectroscopy would show distinct signals for the different types of protons in the molecule. For instance, the methyl protons of the ester group (-COOCH₃) are expected to appear as a sharp singlet around 3.7 ppm, while the proton on the hydroxyl-bearing carbon (-CH(OH)-) would produce a multiplet further downfield. aocs.orgmdpi.com The protons on the carbon adjacent to the carbonyl group (-CH₂-COO) typically resonate around 2.3-2.5 ppm. aocs.org The complex aliphatic region between 1.2 and 1.6 ppm would contain overlapping signals from the multiple methylene (B1212753) (-CH₂) groups in the chain.

¹³C NMR spectroscopy provides complementary information, with each unique carbon atom in the structure producing a distinct signal. Key predicted chemical shifts include the carbonyl carbon of the ester at approximately 174 ppm, the carbon bearing the hydroxyl group around 68-72 ppm, and the ester's methoxy carbon near 51 ppm. mdpi.com

This compound possesses two chiral centers at the C3 and C8 positions. This gives rise to four possible stereoisomers: (3R, 8R), (3S, 8S), (3R, 8S), and (3S, 8R). While enantiomeric pairs (e.g., 3R,8R and 3S,8S) are indistinguishable by standard NMR, diastereomers (e.g., 3R,8R and 3R,8S) have distinct spatial arrangements and will exhibit different chemical shifts and coupling constants in their NMR spectra. nih.govcapes.gov.br This allows NMR to be a powerful tool for distinguishing between diastereomers and assigning relative stereochemistry. Advanced techniques, such as the use of chiral derivatizing agents, can be employed to resolve and identify enantiomers. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| -C OOCH₃ | N/A | ~174 |

| -COOC H₃ | ~3.7 (s) | ~51 |

| -C H(OH)- | ~3.8-4.0 (m) | ~68-72 |

| -C H₂COO- | ~2.4 (m) | ~41 |

| -C H(CH₃)₂ | ~1.5 (m) | ~39 |

| -CH(C H₃)₂ | ~0.85 (d) | ~22 |

Sample Preparation and Derivatization Strategies for Enhanced Analysis

Effective sample preparation is crucial for accurate and sensitive analysis, especially when dealing with complex matrices or trace concentrations.

Solid-Phase Microextraction (SPME) Techniques for Volatile Analysis

Solid-Phase Microextraction (SPME) is a solvent-free, rapid, and sensitive sample preparation technique suitable for volatile and semi-volatile compounds. emich.edu For the analysis of this compound, headspace SPME (HS-SPME) is particularly advantageous as it isolates analytes from the non-volatile sample matrix, reducing matrix effects and protecting the analytical instrument. emich.edunih.gov

In this technique, a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. Analytes partition from the sample into the headspace and then adsorb onto the fiber. The choice of fiber coating is critical; for a molecule with both polar (hydroxyl) and non-polar (alkyl chain) characteristics, a mixed-phase fiber such as Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) would be effective. nih.gov After extraction, the fiber is transferred to the hot inlet of a gas chromatograph, where the analytes are thermally desorbed for analysis. This method concentrates the analyte, significantly improving detection limits. nih.govnih.gov

Esterification and Other Chemical Derivatizations for Volatility and Detectability

While the target compound is already a methyl ester, its parent acid, 3-hydroxy-8-methylnonanoic acid, would require esterification to increase its volatility for gas chromatography (GC) analysis. This is commonly achieved by reacting the acid with a reagent like Boron Trichloride-Methanol (BCl₃-Methanol). sigmaaldrich.com

For this compound itself, the primary target for derivatization is the polar hydroxyl group. The presence of this free hydroxyl group can lead to poor peak shape (tailing) and potential thermal degradation during GC analysis. chromforum.org To mitigate this, the hydroxyl group is often converted to a less polar, more stable functional group.

The most common derivatization strategy for hydroxyl groups is silylation . chemcoplus.co.jp This involves reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. chemcoplus.co.jpnih.gov This process reduces the compound's polarity and increases its volatility and thermal stability, resulting in improved chromatographic performance. gcms.cz The resulting TMS ether derivative is also readily analyzed by mass spectrometry, where it produces characteristic fragment ions that aid in identification. capes.gov.br

Biochemical Mechanisms and Physiological Research

Modulation of Cellular Metabolism by Related Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are a class of fatty acids with one or more methyl branches. While research on Methyl 3-hydroxy-8-methylnonanoate itself is limited, studies on related BCFAs provide significant insight into their potential metabolic roles. These fatty acids are known to influence key metabolic pathways, particularly in adipocytes (fat cells).

Impact on Lipid Accumulation and AMP-Activated Protein Kinase (AMPK) Activity

Branched-chain fatty acids have demonstrated a significant ability to modulate lipid storage and the activity of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.gov Research shows that supplementation with branched-chain amino acids (BCAAs), the metabolic precursors to BCFAs, can lead to reduced lipid accumulation in both visceral and brown adipose tissue. umd.edu This reduction in fat storage is a key outcome of BCAA-influenced metabolism. umd.edu

Influence on Lipolysis and Glucose Uptake Pathways in Adipocytes

BCFAs exert a nuanced influence on adipocyte function, affecting both the breakdown of stored fat (lipolysis) and the uptake of glucose. Studies on primary rat and human adipocytes have shown that certain BCFAs, such as isobutyric acid and isovaleric acid, can inhibit cAMP-mediated lipolysis. nih.gov This inhibition is achieved in part by reducing the phosphorylation of hormone-sensitive lipase, a rate-limiting enzyme in the lipolysis process. nih.gov While BCAA supplementation has been shown to induce lipolysis, which raises circulating fatty acids, short-chain BCFAs can simultaneously inhibit this process in isolated fat cells. umd.edunih.gov

In addition to affecting lipolysis, BCFAs can also modulate glucose metabolism. Isobutyric acid, for example, has been observed to potentiate insulin-stimulated glucose uptake in rat adipocytes. nih.gov This suggests that while BCFAs may reduce the release of fatty acids from fat stores, they can enhance the cells' ability to take up sugar from the bloodstream, potentially improving insulin (B600854) sensitivity. nih.gov The dysregulation of adipocyte lipolysis is a critical factor in the development of insulin resistance, where an uncontrolled release of fatty acids can impair glucose metabolism in other tissues. frontiersin.org

Potential Role as a Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activator

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that acts as a master regulator of adipogenesis (the formation of fat cells) and is a key target for drugs treating type 2 diabetes. plos.orgnih.gov Several studies indicate that certain BCFAs can act as activators of PPARγ. nih.govmdpi.com

For instance, the monomethyl BCFA isopalmitic acid (IPA) has been identified as a potent PPARγ activator. nih.govmdpi.com In laboratory studies using rat liver cells, IPA was shown to significantly stimulate the transactivation of PPARγ. mdpi.com A lipid extract rich in BCFAs also induced the expression of several PPARγ target genes involved in fatty acid metabolism, such as ACOX1, CPT1A, and CYP4A1. nih.govmdpi.com This suggests that the metabolic effects of some BCFA-rich diets may be mediated through the activation of PPARγ. mdpi.com Furthermore, medium-chain fatty acids (C8-C10) have been confirmed to bind directly to the PPARγ ligand-binding pocket, acting as partial agonists. plos.org PPARγ activation by agonists can lower circulating BCAA levels, which may in turn improve insulin sensitivity by reducing inhibitory signaling in muscle tissue. nih.gov

Enzymatic Biotransformations of Related Esters

The synthesis and modification of esters like this compound often involve enzymatic processes. Biotransformations using microbial enzymes such as lipases and hydrolases are highly valued in biotechnology for their precision and efficiency under mild conditions. mdpi.comacsgcipr.org

Substrate Specificity and Regioselectivity of Microbial Enzymes (e.g., Lipases, Hydrolases)

Microbial enzymes, particularly esterases and lipases, are widely used as biocatalysts because they can catalyze the formation and cleavage of ester bonds with high selectivity. mdpi.comoup.com This selectivity is categorized as:

Substrate Specificity : The preference of an enzyme for a particular molecule to act upon.

Regioselectivity : The ability of an enzyme to catalyze a reaction at a specific position on a substrate molecule. mdpi.com

Stereospecificity : The preference for producing a specific stereoisomer (a molecule with a specific three-dimensional arrangement). mdpi.com

These enzymes operate through a well-defined mechanism, typically involving a catalytic triad (B1167595) (e.g., Ser-His-Asp) in the active site that facilitates the formation of an acyl-enzyme intermediate. oup.com Their high degree of specificity makes them ideal for producing optically pure compounds for the pharmaceutical and fine chemical industries. mdpi.comoup.com However, it is important to note that high sequence homology between two enzymes does not always translate to similar substrate specificity or function. oup.com The choice of solvent can also significantly impact the activity, stability, and selectivity of an enzyme in a given reaction. mdpi.com

Interactive Table: Characteristics of Microbial Hydrolases in Biocatalysis

| Feature | Description | Importance in Biocatalysis | Supporting Evidence |

| Enzyme Class | Esterases (EC 3.1.1.x) and Lipases | Catalyze the cleavage and formation of ester bonds. | oup.com |

| Mechanism | Formation of a tetrahedral intermediate and an acyl-enzyme complex via a catalytic triad (e.g., Ser-His-Asp). | Enables efficient and specific ester hydrolysis or synthesis under mild conditions. | acsgcipr.orgoup.com |

| Regioselectivity | Catalyze reactions at a specific functional group on a molecule. | Allows for the targeted modification of complex molecules without the need for protecting groups. | mdpi.com |

| Stereospecificity | Produce or act on a single stereoisomer. | Crucial for the synthesis of optically active drugs and fine chemicals. | mdpi.com |

| Substrate Tolerance | Many enzymes exhibit a broad tolerance for different substrates. | Increases the versatility of the enzyme for various synthetic applications. | oup.com |

| Reaction Conditions | Typically operate under mild pH and temperature, often in aqueous or mixed-solvent systems. | Reduces energy consumption and avoids harsh chemicals, leading to greener processes. acsgcipr.org | |

| Industrial Application | Used in the production of pharmaceuticals, food additives, and biofuels. | Provides an economical and sustainable alternative to traditional chemical synthesis. mdpi.comnih.gov |

Overoxidation Phenomena in Biocatalytic Reactions

While enzymatic oxidations are generally highly specific, a potential complication is the phenomenon of overoxidation. nih.gov This occurs when the biocatalytic reaction proceeds beyond the intended product. For example, in the oxidation of a primary alcohol, the desired product is often an aldehyde. However, overoxidation can lead to the formation of a carboxylic acid. nih.govresearchgate.net

This is generally less of an issue with dehydrogenases acting on their own, as they cannot typically abstract the aldehyde hydrogen atom to proceed to the carboxylic acid. nih.gov However, in systems where other reactive species are present, or with different types of enzymes, overoxidation can be a challenge. For instance, some hydrolases can generate peracids in the presence of hydrogen peroxide, which can then lead to further, non-specific chemical reactions. nih.gov Managing and preventing overoxidation is a key consideration in designing efficient and selective biocatalytic processes. researchgate.net

Ecological and Interspecies Interactions

While direct research on this compound is limited, its structural characteristics as a hydroxylated, branched-chain fatty acid ester suggest potential involvement in various ecological and interspecies interactions. The following sections explore these potential roles based on current scientific understanding of similar molecules in plant and microbial systems.

Influence on Phytocompound Accumulation in Symbiotic Systems

The structure of this compound, particularly the 3-hydroxy group, points towards a potential role as a signaling molecule in the intricate communication between plants and their microbial symbionts. Fatty acid derivatives are known to be crucial in establishing and maintaining these relationships, which can significantly impact the production of various plant compounds, known as phytocompounds.

Fatty acids and their derivatives, including hydroxylated forms, are recognized as key signaling molecules in plant-microbe interactions. usp.brnih.govnih.govresearchgate.netmdpi.com These interactions are often initiated and modulated by chemical dialogues between the plant host and the microbial community in the rhizosphere, the soil region directly influenced by root secretions. Plant root exudates, which contain a diverse array of compounds including fatty acids, play a fundamental role in shaping the composition and activity of this microbial community. researchgate.netnih.govneliti.comunila.ac.id

The potential for this compound to influence phytocompound accumulation is rooted in its structural similarity to known signaling molecules. The 3-hydroxy functional group is a key feature in many bacterial signaling molecules involved in plant interactions. It is plausible that this compound, or its unesterified precursor, 3-hydroxy-8-methylnonanoic acid, could be produced by either the plant or a microbial symbiont to modulate the symbiotic relationship and consequently influence the plant's metabolic pathways, leading to the accumulation of specific phytocompounds.

| Class of Compound | General Role in Symbiotic Systems | Potential Influence on Phytocompound Accumulation |

| 3-Hydroxy Fatty Acids | Act as signaling molecules in plant-microbe interactions; can trigger plant immune responses. usp.brnih.gov | May modulate the symbiotic relationship, leading to the induced systemic resistance and accumulation of defense-related secondary metabolites. mdpi.com |

| Branched-Chain Fatty Acids | Components of microbial cell membranes; can influence membrane fluidity and signaling. | Their presence in signaling molecules could confer specificity in plant-microbe recognition, thereby influencing the downstream production of specific phytocompounds. |

| Fatty Acid Esters | Often found in volatile blends and can have signaling roles. | As part of a signaling cascade, they could contribute to the overall chemical environment that influences gene expression related to secondary metabolism in plants. |

Contribution to Volatile Aroma Profiles in Plant Metabolomics

The ester and branched-chain characteristics of this compound suggest its potential contribution to the complex bouquet of volatile organic compounds (VOCs) that constitute a plant's aroma profile. These volatile profiles are critical for a plant's interactions with its environment, particularly in attracting pollinators and deterring herbivores.

Fatty acid derivatives are a significant class of floral volatiles, contributing to the characteristic scents of many flowers. rsc.orgusp.brnih.govnih.gov Esters, in particular, are well-known for their fruity and floral notes. Branched-chain esters, biosynthetically derived from amino acids, are also key components of fruit and floral aromas, often imparting unique and desirable fragrances. researchgate.netresearchgate.netnih.govnih.gov The specific structure of these esters, including the length of the carbon chain and the position of branches and functional groups, determines their volatility and scent characteristics.

The contribution of volatile compounds to plant-insect interactions is well-documented. mdpi.comresearchgate.net The aroma profile of a plant can act as a long-distance signal to attract specific pollinators, ensuring successful reproduction. Conversely, certain volatiles can repel herbivores, protecting the plant from damage. Volatile branched-chain fatty acids and their esters have been identified as important contributors to the characteristic flavors and aromas of various natural products, underscoring their significance in chemosensory perception. proquest.com

| Structural Feature | Potential Contribution to Volatile Profile | Known Roles of Similar Compounds |

| Methyl Ester | Increases volatility compared to the free acid. | Methyl esters of fatty acids are common components of floral scents, often contributing fruity and sweet notes. rsc.org |

| 8-Methyl Branch | Influences the odor character, potentially adding a unique nuance. | Branched-chain esters are significant contributors to the aroma of many fruits and flowers, providing complexity to the scent profile. researchgate.netresearchgate.netnih.gov |

| 3-Hydroxy Group | Can affect the polarity and hydrogen-bonding capacity, altering volatility and scent perception. | Hydroxylated volatile compounds can contribute to diverse aroma notes, from green and fatty to floral and woody. |

Biotechnological Production and Functional Material Development

Microbial Fermentation for Precursor and Analog Production

The foundation for producing Methyl 3-hydroxy-8-methylnonanoate lies in the microbial synthesis of its precursor, (R)-3-hydroxy-8-methylnonanoic acid. This is primarily achieved through the production of polyhydroxyalkanoates (PHAs), which are natural polyesters accumulated by various microorganisms as carbon and energy reserves. mdpi.combiotech-asia.org

Engineering of Microorganisms for Polyhydroxyalkanoate (PHA) Synthesis from Fatty Acids

Microorganisms can be engineered to produce specific types of PHAs by manipulating their metabolic pathways and controlling their feedstock. When certain bacteria are cultivated in an environment with an excess of a carbon source and a limitation of other essential nutrients like nitrogen or phosphorus, they accumulate PHAs in intracellular granules. biotech-asia.orgethz.ch The composition of these PHAs can be directed by supplying structurally related fatty acids as the carbon source. frontiersin.org

For instance, Pseudomonas putida GPo1 has been utilized to produce PHAs containing various (R)-3-hydroxycarboxylic acid monomers. ethz.chnih.gov By providing specific substrates, the bacterium can be induced to synthesize PHAs with methyl-branched monomers, such as (R)-3-hydroxy-8-methylnonanoic acid. ethz.ch The general strategy involves using bacteria with a defect in the β-oxidation cycle or reprogrammed de novo fatty acid synthesis pathways to more efficiently convert supplemented fatty acids into desired PHA monomers. frontiersin.org

The process begins with the assimilation of a carbon substrate by the bacterium, leading to the formation of intracellular PHA granules. mdpi.com These granules, composed of the polyester (B1180765), can then be harvested. The subsequent hydrolysis of the PHA polymer releases the constituent enantiomerically pure (R)-3-hydroxycarboxylic acid monomers, including the precursor for this compound. ethz.ch This biotechnological method is advantageous as it yields chiral synthons that are otherwise challenging to prepare through conventional organic synthesis. ethz.ch

Table 1: Examples of Microorganisms in PHA Production

| Microorganism | Carbon Substrate(s) | Resulting PHA Monomer(s) / Polymer | Reference |

|---|---|---|---|

| Cupriavidus necator | Acetic acid, CO2, Butyric acid | Polyhydroxybutyrate (PHB), P(3HB-co-3HV) | nih.gov |

| Pseudomonas putida GPo1 | Fatty acids | (R)-3-hydroxyoctanoic acid, (R)-3-hydroxy-8-methylnonanoic acid, etc. | ethz.ch |

| Bacillus subtilis JCM 1465 | Onion peel waste | 89% PHA accumulation | biotech-asia.org |

| Engineered Pseudomonas | Fatty acids (C6 to C18) | Copolymers of 3HB and MCL-/LCL-3HA units | frontiersin.org |

| Alcaligenes eutrophus | Not specified | Polyhydroxybutyrate (PHB) | frontiersin.org |

Biocatalytic Synthesis of Functionalized Esters

Once the (R)-3-hydroxy-8-methylnonanoic acid precursor is obtained, it can be esterified to yield this compound or other functionalized esters through biocatalytic methods. These enzymatic processes are favored for their high specificity and operation under mild conditions.

Chemoenzymatic Routes for ω-Hydroxy Fatty Acid Ester Production for Sustainable Polymers

While the literature often highlights ω-hydroxy fatty acid esters, the chemoenzymatic principles are broadly applicable to other hydroxy fatty acids, including 3-hydroxy fatty acids. Chemoenzymatic synthesis combines chemical and enzymatic steps to produce target molecules. For hydroxy fatty acid esters, a key step is the lipase-catalyzed esterification of the hydroxyl group or the carboxyl group. nih.gov

A powerful approach for producing enantiomerically pure β-hydroxy esters involves the asymmetric reduction of β-keto esters using enzymes. rsc.org Self-sufficient heterogeneous biocatalysts can be developed by immobilizing specific ketoreductases, such as (R)-specific ketoreductase from Lactobacillus kefir, which can convert a keto-ester precursor into the desired (R)-β-hydroxy ester. rsc.org This method offers high enantiomeric purity and allows for the reuse of the enzyme, making the process more sustainable and cost-effective. rsc.org The resulting hydroxy ester can then be used as a monomer for the synthesis of sustainable polymers.

Enzymatic Synthesis of Complex Glycolipid Surfactants

The (R)-3-hydroxylated fatty acids derived from PHAs are valuable building blocks for synthesizing complex glycolipid surfactants, also known as sugar fatty acid esters (SFAEs). nih.gov These non-ionic surfactants are highly biodegradable and have applications in the cosmetic, food, and pharmaceutical industries. nih.govmdpi.com

The synthesis involves an enzymatic condensation reaction between the hydroxy fatty acid and a sugar molecule, such as glucose, galactose, or lactose. nih.govresearchgate.net Lipases are commonly used catalysts for this esterification reaction, which is typically carried out in non-aqueous media to shift the reaction equilibrium towards synthesis rather than hydrolysis. researchgate.net The structure of the resulting glycolipid, and thus its surfactant properties, depends on both the sugar head group and the hydrophobic fatty acid chain. nih.gov The presence of the hydroxyl group at the 3rd position of the fatty acid, as in the precursor for this compound, can influence the final structure and properties of the resulting SFAE. nih.gov

Table 2: Enzymes in Biocatalytic Ester Synthesis

| Enzyme | Source | Reaction Type | Substrates | Product | Reference |

|---|---|---|---|---|---|

| Lipozyme TLIM / Novozym 435 | Thermomyces lanuginosus / Candida antarctica | Transesterification / Esterification | Glucose, Fatty acid vinyl esters / Methyl glucoside, Fatty acids | Sugar Fatty Acid Esters (SFAEs) | researchgate.net |

| (R)-specific ketoreductase (LkKRED) | Lactobacillus kefir | Asymmetric reduction | β-keto esters | (R)-β-hydroxy esters | rsc.org |

| Palatase® M | Not specified | Esterification | Glucose, Palmitic acid | Glucose palmitate | researchgate.net |

| Lipases, Esterases, Proteases | Various | Esterification | Sugars, Fatty acids | Sugar Fatty Acid Esters (SFAEs) | mdpi.com |

Derivatization for Tailored Applications

The functional groups on this compound, particularly the hydroxyl group, provide a reactive site for further chemical modification. This allows for the creation of derivatives with properties tailored for specific applications.

Introduction of Functional Moieties onto Hydroxy Fatty Acid Esters

The hydroxyl group at the C-3 position of the nonanoate (B1231133) chain is a key feature for derivatization. nih.gov This secondary alcohol can be modified to introduce a wide range of functional moieties through reactions like esterification or etherification. nih.gov For example, new monomeric units suitable for manufacturing plastics can be created by reacting the hydroxyl groups of two hydroxy fatty acid ester molecules with a duofunctional compound, effectively linking them together. google.com

This structural modification allows for the synthesis of a library of derivatives with diverse physicochemical properties. For instance, by esterifying the hydroxyl group with different fatty acids, a range of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) can be produced. mdpi.com These molecules are known to have diverse biological activities. mdpi.comnih.gov Derivatization is also a critical tool in the analytical characterization of these compounds. Techniques such as esterification with chiral reagents like (S)- or (R)-α-methoxy-α-(trifluoromethyl)phenylacetyl (MTPA) chloride (Mosher's reagent) or other specialized agents are used to determine the stereochemistry of the hydroxyl group. nih.gov Such modifications are essential for structure-activity relationship studies and for designing molecules with specific functions for use as bioactive agents or advanced polymer precursors. mdpi.comnih.gov

Theoretical and Computational Investigations

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For Methyl 3-hydroxy-8-methylnonanoate, QSAR models could be developed to predict its potential as a pheromone or its interaction with specific biological targets.

The process of building a QSAR model for this compound would involve several key steps. Initially, a dataset of structurally similar compounds with known biological activities would be compiled. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of Pheromone-like Compounds

| Descriptor | Description | Hypothetical Value for this compound |

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 186.29 g/mol |

| LogP | The logarithm of the partition coefficient between n-octanol and water, indicating lipophilicity. | 3.5 |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | 46.53 Ų |

| Number of Rotatable Bonds | The count of bonds that allow free rotation, indicating molecular flexibility. | 8 |

| Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms (O or N). | 1 |

| Hydrogen Bond Acceptors | The number of electronegative atoms (O or N) with lone pairs. | 3 |

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are employed to create a mathematical equation that correlates the descriptors with the biological activity. nih.gov This equation can then be used to predict the activity of new or untested compounds like this compound. The predictive power of the QSAR model is assessed through various validation techniques. nih.gov

Research in the broader field of pheromones suggests that specific structural features are crucial for their activity. nih.govjabonline.in A QSAR study on a series of analogous esters could reveal the key structural determinants for the pheromonal activity of this compound, such as the position of the hydroxyl and methyl groups.

Molecular Docking and Dynamics Simulations of Enzyme-Substrate Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ajchem-a.com In the context of this compound, docking simulations can be used to investigate its potential interactions with enzymes involved in its biosynthesis or degradation, or with receptor proteins that might mediate its biological effects.

The process begins with obtaining the three-dimensional structures of both the ligand (this compound) and the target protein, which can be sourced from crystallographic data or homology modeling. The docking software then explores various possible binding poses of the ligand within the active site of the protein, calculating a scoring function for each pose to estimate the binding affinity. ajchem-a.commdpi.comnih.gov

Table 2: Hypothetical Docking Results for this compound with a Putative Pheromone-Binding Protein

| Parameter | Description | Hypothetical Value |

| Binding Energy (kcal/mol) | The estimated free energy of binding between the ligand and the protein. | -7.5 |

| Interacting Residues | Amino acid residues in the protein's active site that form significant interactions with the ligand. | Tyr120, Phe250, Ser100 |

| Hydrogen Bonds | The number and nature of hydrogen bonds formed between the ligand and the protein. | 1 (with Ser100) |

| Hydrophobic Interactions | Key non-polar interactions contributing to binding stability. | Alkyl chain with Val150, Leu200 |

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the predicted protein-ligand complex over time. MD simulations provide a more dynamic picture of the interaction, revealing how the ligand and protein adapt to each other's presence and the role of solvent molecules. These simulations can confirm the stability of the binding pose and provide insights into the flexibility of the complex.

In Silico Prediction of Biosynthetic Pathways and Metabolic Fates

In silico tools can also be employed to predict the potential biosynthetic pathways leading to this compound and its subsequent metabolic fate. Such predictions are valuable for understanding its natural origin and how it might be processed in a biological system.

Software platforms for metabolic pathway prediction utilize databases of known biochemical reactions and enzymatic capabilities of different organisms. By inputting the structure of this compound, these tools can retrospectively search for plausible enzymatic reactions that could synthesize it from common metabolic precursors. For instance, it could be hypothesized that its biosynthesis involves fatty acid synthesis pathways followed by specific hydroxylation and methylation steps.

Table 3: Hypothetical Predicted Biosynthetic Steps for this compound

| Step | Reaction Type | Putative Enzyme Class | Precursor | Product |

| 1 | Fatty Acid Synthesis | Fatty Acid Synthase (FAS) | Acetyl-CoA, Malonyl-CoA | 8-Methylnonanoyl-CoA |

| 2 | Hydroxylation | Cytochrome P450 Monooxygenase | 8-Methylnonanoyl-CoA | 3-Hydroxy-8-methylnonanoyl-CoA |

| 3 | Esterification | Carboxylic Acid Methyltransferase | 3-Hydroxy-8-methylnonanoyl-CoA | This compound |

Similarly, metabolic fate prediction tools can suggest how this compound might be metabolized. These programs predict potential sites of metabolism on the molecule and the types of reactions that are likely to occur, such as oxidation, hydrolysis of the ester bond, or conjugation. This information is crucial for understanding the compound's persistence and potential biological breakdown products. These in silico predictions provide a foundational framework that can guide future experimental studies to elucidate the actual biosynthetic and metabolic pathways.

Future Research Directions and Unaddressed Challenges

Discovery and Characterization of Novel Biological Sources

The quest to identify natural producers of Methyl 3-hydroxy-8-methylnonanoate is a critical first step. While its definitive biological origin remains to be elucidated, researchers can draw clues from existing knowledge of similar lipid structures. A promising avenue for discovery lies within the microbial world, particularly in bacteria known for their diverse secondary metabolism.

For instance, various bacterial species, including those from the genera Pseudomonas and Bacillus, have been identified as producers of a range of branched-chain and hydroxy fatty acids. asm.orgnih.gov For example, Pseudomonas maltophilia has been found to produce 2-hydroxy-9-methyldecanoic acid, 3-hydroxy-9-methyldecanoic acid, and 3-hydroxy-11-methyldodecanoic acid. asm.org Furthermore, novel methyl-branched fatty acids have been characterized from halophilic Bacillus species. nih.gov These findings suggest that bacteria, especially those from unique and extreme environments like marine sediments, are prime candidates for screening. frontiersin.orgfrontiersin.orgresearchgate.netnih.gov The exploration of such environments could lead to the isolation of new bacterial strains that synthesize this compound or structurally related novel bioactive compounds. frontiersin.orgfrontiersin.orgresearchgate.netnih.gov

Table 1: Examples of Branched-Chain Hydroxy Fatty Acids from Bacterial Sources

| Compound Name | Producing Organism |

| 2-hydroxy-9-methyldecanoic acid | Pseudomonas maltophilia |

| 3-hydroxy-9-methyldecanoic acid | Pseudomonas maltophilia |

| 3-hydroxy-11-methyldodecanoic acid | Pseudomonas maltophilia |

| 4,9-dimethyldecanoic acid | Bacillus sp. |

| 4,11-dimethyldodecanoic acid | Bacillus sp. |

This table is generated based on available research on similar compounds and is for illustrative purposes.

Elucidation of Specific Biosynthetic Enzymes for Complex Branched-Chain Hydroxy Fatty Acids

The biosynthesis of this compound is likely to involve a polyketide synthase (PKS) or a fatty acid synthase (FAS) system. wikipedia.orgfrontiersin.org Polyketides are a large class of natural products synthesized through the stepwise condensation of small carboxylic acid units, such as acetyl-CoA and malonyl-CoA. wikipedia.org The introduction of a methyl group at the 8-position suggests the incorporation of a methylmalonyl-CoA extender unit during the chain elongation process, a common mechanism in polyketide biosynthesis to create branched chains. nih.govrsc.org

The hydroxyl group at the 3-position is a common feature in fatty acid and polyketide biosynthesis, often introduced by a ketoreductase (KR) domain that reduces a β-keto group. rsc.org The stereochemistry of this hydroxyl group is determined by the specific KR domain involved.

A key challenge will be to identify and characterize the specific enzymes responsible for the regio- and stereospecific hydroxylation and methylation. This will likely involve genome mining of potential producer organisms, followed by heterologous expression and biochemical characterization of the candidate enzymes. acs.org Understanding the function of these enzymes is not only crucial for elucidating the biosynthetic pathway but also for enabling the bio-engineering of microorganisms for targeted production.

Development of Highly Regioselective and Stereoselective Synthetic Methodologies

The chemical synthesis of this compound presents a significant challenge due to the presence of two chiral centers, at the C3 and C8 positions. The development of synthetic routes that can control the stereochemistry at these positions with high precision is a major goal for organic chemists.

Several strategies can be envisioned for the stereoselective synthesis of the β-hydroxy ester functionality. These include asymmetric aldol (B89426) reactions, the Reformatsky reaction, and the asymmetric reduction of β-keto esters. nih.govresearchgate.net The kinetic resolution of racemic β-hydroxy esters using chiral catalysts is another powerful technique to obtain enantiomerically pure compounds. nih.gov For the introduction of the iso-branched methyl group at the C8 position, synthetic methods developed for the preparation of iso-fatty acids can be adapted. researchgate.net

Future research in this area will focus on developing novel catalytic systems that can achieve high yields and excellent stereoselectivity in a limited number of steps, making the synthesis more efficient and scalable. The development of such methods is crucial for producing sufficient quantities of the pure stereoisomers of this compound for biological testing and other applications.

Advanced Multi-Omics Profiling for Comprehensive Biological Role Delineation

To understand the biological significance of this compound, a comprehensive approach integrating multiple "omics" technologies will be indispensable. These technologies, including genomics, transcriptomics, proteomics, and metabolomics (including lipidomics), can provide a holistic view of the cellular processes influenced by this compound. nih.govnih.govfrontiersin.orgasm.orgacs.org

This multi-omics approach will be crucial for generating hypotheses about the biological function of this compound, which can then be tested through more targeted experiments. Such studies could uncover novel roles in cell signaling, membrane structure, or as a precursor for other bioactive molecules.

Exploration of Sustainable Biotechnological Production Platforms

Given the potential applications of this compound, developing sustainable methods for its production is a key objective. Metabolic engineering of microorganisms offers a promising alternative to chemical synthesis, which can be costly and environmentally challenging. nih.govnih.govsciepublish.comresearchgate.net

Escherichia coli is a well-established host for the production of various chemicals, including fatty acids. nih.govresearchgate.netoup.comnih.gov By introducing and optimizing the biosynthetic genes for this compound into a suitable E. coli strain, it may be possible to achieve high-titer production from simple and renewable feedstocks like glucose. nih.govresearchgate.net This would involve expressing the necessary PKS or FAS enzymes, along with any required tailoring enzymes for hydroxylation and methylation.

Challenges in this area include ensuring the proper folding and activity of the heterologous enzymes, providing a sufficient supply of the necessary precursor molecules (e.g., methylmalonyl-CoA), and optimizing fermentation conditions to maximize yield and productivity. mdpi.com Overcoming these hurdles will pave the way for the sustainable and cost-effective production of this and other complex branched-chain hydroxy fatty acids.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.